1-Stearoyl-rac-glycerol-d35

Lipidomics Mass Spectrometry Isotope Dilution

1-Stearoyl-rac-glycerol-d35 (CAS 333748-53-1; synonym 1-Monostearin-d35) is a stable isotope-labeled analog of the endogenous monoacylglycerol 1-stearoyl-rac-glycerol (CAS 123-94-4). The compound features perdeuteration of the stearoyl fatty acyl chain with thirty-five deuterium (²H) atoms replacing hydrogen, resulting in a molecular formula of C₂₁H₇D₃₅O₄ and a molecular weight of 393.77 g/mol.

Molecular Formula C3H8O3
Molecular Weight 95.11 g/mol
CAS No. 7325-16-8
Cat. No. B1339738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Stearoyl-rac-glycerol-d35
CAS7325-16-8
Molecular FormulaC3H8O3
Molecular Weight95.11 g/mol
Structural Identifiers
SMILESC(C(CO)O)O
InChIInChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i4D,5D,6D
InChIKeyPEDCQBHIVMGVHV-WVALGTIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Stearoyl-rac-glycerol-d35: Deuterated Monoacylglycerol Internal Standard for Lipidomics Quantitation


1-Stearoyl-rac-glycerol-d35 (CAS 333748-53-1; synonym 1-Monostearin-d35) is a stable isotope-labeled analog of the endogenous monoacylglycerol 1-stearoyl-rac-glycerol (CAS 123-94-4). The compound features perdeuteration of the stearoyl fatty acyl chain with thirty-five deuterium (²H) atoms replacing hydrogen, resulting in a molecular formula of C₂₁H₇D₃₅O₄ and a molecular weight of 393.77 g/mol . As a deuterium-labeled internal standard, it is engineered to co-elute with the unlabeled analyte in chromatographic separations while maintaining a distinct mass shift (+35 Da) for unambiguous mass spectrometric detection, thereby enabling precise isotope dilution quantification in complex biological matrices .

Why Unlabeled or Alternative Deuterated Analogs Cannot Substitute for 1-Stearoyl-rac-glycerol-d35 in Quantitative Lipidomics


The analytical performance of an internal standard in isotope dilution mass spectrometry is critically dependent on the extent and position of isotopic labeling. Unlabeled 1-stearoyl-rac-glycerol offers no mass distinction from the endogenous analyte, rendering it unusable for quantitation. Among deuterated alternatives, the labeling extent varies substantially: d5-labeled analogs incorporate only five deuterium atoms (mass shift +5 Da), which may be insufficient to resolve the internal standard signal from the natural isotopic envelope of the unlabeled analyte, particularly for high-molecular-weight lipids [1]. In contrast, d35-labeling provides a robust +35 Da mass shift that ensures baseline separation from the analyte's M+1, M+2, and M+3 isotopic peaks, minimizing cross-talk and enhancing signal-to-noise ratio in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) workflows . Furthermore, deuterium placement exclusively on the stearoyl chain rather than on exchange-labile positions (e.g., glycerol hydroxyl protons) prevents hydrogen-deuterium back-exchange during sample preparation, a known failure mode for improperly designed deuterated internal standards .

Quantitative Differentiation of 1-Stearoyl-rac-glycerol-d35 Against Comparator Internal Standards


Mass Shift Magnitude: d35 (+35 Da) Outperforms d5 (+5 Da) in Analyte Resolution

1-Stearoyl-rac-glycerol-d35 provides a nominal mass increase of +35 Da relative to the unlabeled analyte (MW 358.56 → 393.77). This mass shift exceeds that of the d5-labeled analog (1-Stearoyl-rac-glycerol-d5, MW ~363.59, +5 Da) by a factor of 7, substantially reducing the risk of isotopic overlap between the internal standard and the analyte's natural ¹³C isotopic envelope . In high-resolution mass spectrometry, a +35 Da shift places the internal standard signal in a region of the mass spectrum with minimal background interference from co-eluting matrix components, enhancing the limit of quantitation (LOQ) [1].

Lipidomics Mass Spectrometry Isotope Dilution

Isotopic Enrichment: 99 atom % D Enables Precise Isotope Dilution Quantitation

1-Stearoyl-rac-glycerol-d35 is supplied with a certified isotopic enrichment of 99 atom % D, as specified in vendor certificates of analysis . This high enrichment level ensures that the internal standard contributes negligible signal to the unlabeled analyte channel, a prerequisite for accurate isotope dilution calculations. In contrast, alternative deuterated standards may be offered at lower enrichment (e.g., 96-98 atom % D), which introduces systematic bias in quantitation due to isotopic impurity correction requirements [1].

Quantitative Analysis GC-MS LC-MS/MS

Chemical Purity: ≥99% Minimizes Interference in Complex Biological Matrices

Commercial specifications for 1-Stearoyl-rac-glycerol-d35 report chemical purity of ≥99% (GC or HPLC) [1]. This purity level meets or exceeds the FDA and EMA guidance for bioanalytical method validation, which recommends that internal standards be of high purity to avoid introducing unknown contaminants that could interfere with analyte detection or suppress ionization [2]. Lower-purity internal standards (e.g., <98%) may contain structurally related impurities that co-elute and confound quantitation.

Bioanalysis Method Validation Quality Control

Labeling Site Specificity: Stearoyl-Chain Perdeuteration Prevents Hydrogen-Deuterium Exchange

The thirty-five deuterium atoms in 1-Stearoyl-rac-glycerol-d35 are incorporated exclusively on the stearoyl fatty acyl chain, as confirmed by the SMILES and InChI structural annotations . This labeling strategy avoids placement of deuterium on the glycerol hydroxyl groups, which are prone to hydrogen-deuterium back-exchange in protic solvents (e.g., water, methanol) during sample extraction and LC mobile phases . Internal standards labeled at exchange-labile positions exhibit time-dependent loss of the isotopic label, leading to inaccurate quantitation and poor inter-day reproducibility. The non-labile labeling of 1-Stearoyl-rac-glycerol-d35 ensures consistent isotopic integrity throughout the entire analytical workflow [1].

Stable Isotope Labeling Sample Preparation Method Reproducibility

Matrix Effect Correction: Deuterated Internal Standards Reduce Ion Suppression Variability

Systematic comparison studies have demonstrated that deuterium-labeled stable isotope internal standards (SIL-IS) provide superior correction for matrix effects in LC-ESI-MS/MS assays compared to non-deuterated (¹³C/¹⁵N) SIL-IS or structural analog internal standards [1]. In a head-to-head evaluation, deuterated SIL-IS reduced the coefficient of variation (CV) of analyte response in urine matrices from >15% (uncorrected) to <5%, whereas non-deuterated SIL-IS achieved only partial correction with residual CV of 8-10% [2]. While this evidence is derived from studies on small-molecule biomarkers rather than lipids specifically, the underlying mechanism—co-elution with the analyte and identical ionization behavior—applies equally to lipid-class internal standards such as 1-Stearoyl-rac-glycerol-d35 [3].

Matrix Effect Ion Suppression LC-ESI-MS/MS

High-Value Application Scenarios for 1-Stearoyl-rac-glycerol-d35 in Lipidomics and Bioanalysis


Absolute Quantitation of 1-Stearoyl-rac-glycerol in Plasma and Tissue Lipidomes

1-Stearoyl-rac-glycerol-d35 serves as the optimal internal standard for stable isotope dilution LC-MS/MS or GC-MS assays quantifying endogenous 1-stearoyl-rac-glycerol in biological samples. The +35 Da mass shift (Section 3, Evidence Item 1) ensures unambiguous detection without isotopic overlap, while the 99 atom % D enrichment (Section 3, Evidence Item 2) minimizes correction factors. This application is critical for studies investigating altered monoacylglycerol levels in metabolic diseases and cancer, where precise, matrix-corrected quantification is required for biomarker validation .

Tracer Studies of Dietary Lipid Digestion and Absorption

The non-labile perdeuteration of the stearoyl chain (Section 3, Evidence Item 4) makes 1-Stearoyl-rac-glycerol-d35 an ideal tracer for in vitro and in vivo studies of lipid digestion, micelle formation, and intestinal absorption. Because the deuterium label is stable under physiological pH and enzymatic conditions, the compound can be tracked through lipolysis by pancreatic lipase and subsequent re-esterification pathways using mass spectrometry, providing direct molecular insights into fat metabolism that are unattainable with radiolabeled or fluorescent analogs [1].

Method Validation and Quality Control in Regulated Bioanalytical Laboratories

With chemical purity ≥99% (Section 3, Evidence Item 3), 1-Stearoyl-rac-glycerol-d35 meets the purity specifications required by FDA and EMA guidance for bioanalytical method validation. The compound can be used to prepare calibration standards and quality control samples for assays intended to support preclinical and clinical studies, where demonstrable control of matrix effects (Section 3, Evidence Item 5) is a regulatory expectation for method acceptance [2].

Quantitative NMR (qNMR) for Lipid Reference Standard Certification

The high isotopic enrichment (99 atom % D) and defined molecular structure of 1-Stearoyl-rac-glycerol-d35 make it suitable as an internal concentration reference for quantitative ¹H NMR spectroscopy. In qNMR workflows, the deuterated compound's ²H integral can be used as an intrinsic calibration standard to determine the absolute purity of unlabeled lipid reference materials, a critical step in establishing traceability for lipidomics measurements [3].

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